molecular formula C18H21N7O3 B607265 eCF309 CAS No. 2001571-40-8

eCF309

Cat. No.: B607265
CAS No.: 2001571-40-8
M. Wt: 383.412
InChI Key: PSICWGWNIOOULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic or mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that operates as the catalytic subunit of two essential protein complexes called mTORC1 and mTORC2 . These complexes play a central role in several signal transduction cascades, acting as sensors that integrate multiple extracellular and intracellular signals to coordinate cell metabolism, proliferation, survival, and migration .

Mode of Action

This compound blocks the phosphorylation of protein substrates with high selectivity . This inhibition of mTOR kinase activity is essential to probe and elucidate the etiological role of such molecules and their signaling pathways .

Biochemical Pathways

The mTOR complexes (mTORC1 and mTORC2) play a central role in several signal transduction cascades . Increased mTOR signaling is found in many types of cancers, metabolic disorders, and neurodegenerative diseases . In cancer, augmented phosphorylative activity contributes to cancer pathogenesis and chemoresistance mechanisms, typically induced via genetic dysregulation of different upstream modulators of mTORC1 and/or mTORC2 such as EGFR, PI3K, PTEN, AKT, RAS, or RAF .

Result of Action

The inhibition of mTOR by this compound leads to a decrease in the phosphorylation of protein substrates, which can disrupt the signaling pathways that these proteins are involved in . This disruption can lead to a variety of cellular effects, including a decrease in cell proliferation, which is why mTOR inhibitors like this compound are being investigated for their potential use in cancer treatment .

Biochemical Analysis

Biochemical Properties

eCF309 functions as an mTOR inhibitor by blocking the phosphorylation of protein substrates with high selectivity. It interacts with the mTOR kinase, specifically targeting the mTORC1 and mTORC2 complexes. These interactions inhibit the kinase activity of mTOR, preventing the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K . The selectivity of this compound is demonstrated by its low nanomolar potency and excellent selectivity profile, making it a valuable tool for studying mTOR signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting mTOR signaling, this compound influences cell function, including cell growth, proliferation, and survival. It impacts cell signaling pathways by reducing the phosphorylation of key proteins involved in these processes. Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular responses and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the mTOR kinase, leading to the inhibition of its enzymatic activity. This compound prevents the phosphorylation of downstream targets, thereby disrupting mTOR-mediated signaling pathways. This inhibition results in decreased cell growth and proliferation, as well as altered gene expression and metabolic activity . The acetal group of this compound is essential for its bioactivity and stability within the cytoplasm .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of mTOR signaling and its downstream targets .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mTOR signaling without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve optimal inhibition of mTOR activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with mTOR signaling. By inhibiting mTOR, this compound affects metabolic flux and metabolite levels within cells. It interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic activity and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches its target sites effectively. The compound’s cell-permeable nature allows it to penetrate cellular membranes and exert its inhibitory effects on mTOR signaling .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound interacts with its intended targets, such as the mTORC1 and mTORC2 complexes, within the cytoplasm .

Properties

IUPAC Name

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSICWGWNIOOULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes eCF309 a valuable tool for studying mTOR signaling?

A1: this compound is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []

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